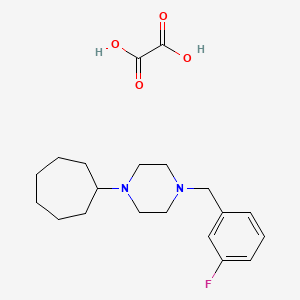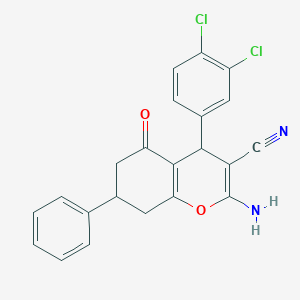![molecular formula C17H18Cl2O3 B4960702 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4960702.png)
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene is a chemical compound that belongs to the family of chlorinated aromatic hydrocarbons. It is also known as Triclosan, which is a widely used antimicrobial agent in various consumer products such as soaps, toothpaste, and cosmetics. The compound has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene involves the inhibition of bacterial fatty acid synthesis. The compound targets the enoyl-acyl carrier protein reductase enzyme, which is involved in the last step of fatty acid synthesis. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing fatty acids, which are essential for their survival.
Biochemical and Physiological Effects
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to have low toxicity and is generally considered safe for use in consumer products. However, there have been concerns about the potential for the compound to disrupt endocrine function. Studies have shown that the compound can bind to estrogen receptors and may have the potential to interfere with hormone signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene is widely used in laboratory experiments as an antimicrobial agent. The compound is easy to synthesize and is readily available. However, there are limitations to its use, as it has been shown to have potential endocrine-disrupting effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene. One area of research is the development of new antimicrobial agents that are effective against antibiotic-resistant bacteria. Another area of research is the investigation of the potential endocrine-disrupting effects of the compound and the development of safer alternatives for use in consumer products. Additionally, the compound has potential applications in the treatment of acne and other skin conditions, and further research is needed to explore these possibilities.
Synthesemethoden
The synthesis of 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene involves the reaction of 2,4-dichlorophenol with 3-methoxyphenol in the presence of a base. The resulting product is then reacted with 1-bromo-3-chloropropane to form 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene. The compound is then purified and characterized using various analytical techniques such as NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria. The compound has also been studied for its antifungal properties and has been shown to be effective against various fungi. In addition, 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene has been studied for its potential use in the treatment of acne, as it has been shown to inhibit the growth of Propionibacterium acnes, which is the bacteria responsible for causing acne.
Eigenschaften
IUPAC Name |
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-20-13-6-4-7-14(12-13)21-10-2-3-11-22-16-9-5-8-15(18)17(16)19/h4-9,12H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRJAVOOMBBJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide](/img/structure/B4960626.png)


![5-(3,4-dimethoxybenzylidene)-3-{[(3,4-dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B4960657.png)

![8-(2,2-diphenylethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4960663.png)
![4-(4-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4960671.png)
![N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide](/img/structure/B4960685.png)
![[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B4960694.png)
![5-(3-chlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4960700.png)

![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4960728.png)
![ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4960730.png)